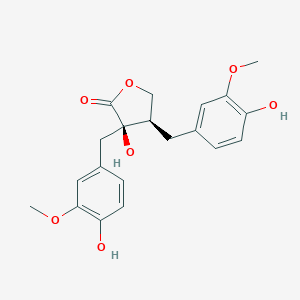

(+)-Nortrachelogenin

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITBJWXLODLDRH-JLTOFOAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61521-74-2 | |

| Record name | (+)-Nortrachelogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61521-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wikstromol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061521742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WIKSTROMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HG1T9G09U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidating the Biosynthetic Pathway of (+)-Nortrachelogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nortrachelogenin, a dibenzylbutyrolactone lignan, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Found in various plant species, including Wikstroemia indica, this natural product exhibits potential as a lead compound in drug discovery programs. A thorough understanding of its biosynthetic pathway is crucial for developing sustainable production methods, such as metabolic engineering in microbial or plant-based systems. This technical guide provides a comprehensive overview of the elucidated biosynthetic pathway of this compound, detailing the key enzymatic steps, experimental protocols, and quantitative data available to date.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the well-established general phenylpropanoid pathway, leading to the formation of monolignols, which are the building blocks of lignans. The pathway then diverges to the specific lignan biosynthetic route, culminating in a series of stereospecific reactions. The proposed pathway, based on current literature, is outlined below.

From Phenylalanine to Coniferyl Alcohol

The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, converts L-phenylalanine into p-coumaroyl-CoA. This intermediate is then reduced to yield coniferyl alcohol, a key monolignol precursor for many lignans.

Dimerization to (+)-Pinoresinol

The first committed step in lignan biosynthesis is the stereospecific dimerization of two coniferyl alcohol molecules. This reaction is mediated by a dirigent protein and a laccase. The dirigent protein guides the coupling of the two monolignol radicals, formed by the oxidative action of laccase, to produce the optically active (+)-pinoresinol. This stereochemical control is critical in determining the final configuration of the downstream lignan products.

Reduction to (+)-Secoisolariciresinol

(+)-Pinoresinol undergoes two successive reduction steps catalyzed by pinoresinol-lariciresinol reductase (PLR) . This NADPH-dependent enzyme first reduces (+)-pinoresinol to (+)-lariciresinol, which is then further reduced to (+)-secoisolariciresinol. The presence of specific PLR isoforms with distinct enantioselectivities is a key determinant of the stereochemistry of the resulting lignans in different plant species.

Oxidation to (+)-Matairesinol

The dibenzylbutane lignan, (+)-secoisolariciresinol, is then oxidized to the dibenzylbutyrolactone lignan, (+)-matairesinol. This conversion is catalyzed by secoisolariciresinol dehydrogenase (SDH) , an NAD(P)+-dependent enzyme. This step is crucial as it establishes the characteristic butyrolactone ring found in this compound.

Hydroxylation to this compound

The final and currently putative step in the biosynthesis of this compound is the hydroxylation of (+)-matairesinol at the C-8' position. While the specific enzyme responsible for this transformation has not yet been definitively identified and characterized, it is hypothesized to be a cytochrome P450 monooxygenase or another oxidative enzyme. These enzymes are well-known for their role in the functionalization of secondary metabolites in plants. Further research is required to isolate and characterize this "matairesinol 8'-hydroxylase" to complete the elucidation of the pathway.

Quantitative Data

Currently, specific quantitative data for the enzymes directly involved in the later stages of this compound biosynthesis is limited. However, kinetic parameters for upstream enzymes in the general lignan pathway have been reported from various plant sources. The following table summarizes representative data for secoisolariciresinol dehydrogenase, a key enzyme in the formation of the matairesinol backbone.

| Enzyme | Source Organism | Substrate | K_m (µM) | V_max (nmol/min/mg) | Cofactor | Reference |

| Secoisolariciresinol Dehydrogenase | Isatis indigotica | (-)-Secoisolariciresinol | 500 | N/A | NADP+ | [1] |

| Secoisolariciresinol Dehydrogenase | Forsythia intermedia | (-)-Secoisolariciresinol | N/A | N/A | NAD+ | [2] |

N/A: Not Available in the cited literature.

Experimental Protocols

Protocol 1: Assay for Secoisolariciresinol Dehydrogenase (SDH) Activity

This protocol is adapted from studies on SDH from Isatis indigotica and provides a framework for assaying the activity of this key enzyme.[1]

Materials:

-

Tris-HCl buffer (20 mM, pH 8.8)

-

NADP+ or NAD+ (1 mM)

-

(-)-Secoisolariciresinol (substrate, 500 µM)

-

Purified recombinant SDH enzyme or crude protein extract

-

LC-MS system for product analysis

Procedure:

-

Prepare the reaction mixture in a total volume of 100 µL containing Tris buffer, cofactor (NADP+ or NAD+), and the substrate, secoisolariciresinol.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a known amount of the purified SDH enzyme or protein extract.

-

Incubate the reaction at 30°C with shaking for a defined period (e.g., 1-12 hours).

-

Terminate the reaction by adding an equal volume of methanol or by heat inactivation.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the formation of matairesinol using a validated LC-MS method.

Data Analysis:

-

Quantify the amount of matairesinol produced by comparing the peak area to a standard curve of authentic matairesinol.

-

Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).

-

For kinetic analysis, vary the substrate concentration while keeping the enzyme concentration constant to determine K_m and V_max values by fitting the data to the Michaelis-Menten equation.

Visualizations

Diagram 1: Proposed Biosynthetic Pathway of this compound

Caption: Proposed enzymatic steps leading to this compound.

Diagram 2: Experimental Workflow for SDH Enzyme Assay

Caption: Workflow for determining Secoisolariciresinol Dehydrogenase activity.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound is largely understood up to the formation of its likely precursor, (+)-matairesinol. The initial steps involving dirigent proteins and pinoresinol-lariciresinol reductases highlight the elegant stereochemical control exerted by plant enzymes. The conversion of (+)-secoisolariciresinol to (+)-matairesinol by SDH is a critical step in forming the characteristic lactone ring. However, the final hydroxylation step to yield this compound remains to be definitively elucidated. Future research should focus on the identification and characterization of the putative "matairesinol 8'-hydroxylase" from a this compound accumulating plant species like Wikstroemia indica. The isolation of the corresponding gene will be a landmark achievement, enabling the complete reconstruction of the pathway in heterologous hosts and paving the way for the sustainable production of this promising bioactive compound for further pharmacological evaluation and development.

References

The Discovery and Isolation of (+)-Nortrachelogenin from Wikstroemia indica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Nortrachelogenin, a dibenzylbutyrolactone lignan, was first identified and isolated from the plant Wikstroemia indica (L.) C.A. Mey. (Thymelaeaceae). This discovery, reported in 1979, laid the groundwork for further investigation into its chemical properties and pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from the original discovery and subsequent studies on related compounds from Wikstroemia indica. Additionally, this guide presents key quantitative data in a structured format and visualizes the experimental workflow and a known signaling pathway influenced by this compound.

Introduction

Wikstroemia indica has a history of use in traditional medicine, and modern phytochemical investigations have revealed a rich diversity of secondary metabolites, including a variety of lignans.[5][6][7] Lignans are a class of polyphenolic compounds that have garnered significant interest for their wide range of biological activities. This compound stands out as a pharmacologically active lignan isolated from this plant, with initial studies indicating its effects on the central nervous system.[1][4] Subsequent research has explored its potential as an anti-inflammatory and anti-cancer agent, notably through its interaction with the Akt signaling pathway.[8][9]

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₇ | [10] |

| Molecular Weight | 374.38 g/mol | [10] |

| IUPAC Name | (3S,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | [10] |

| CAS Number | 34444-37-6 | [10] |

| Appearance | Amorphous powder | [11] |

Experimental Protocols

The following protocols are a composite representation based on the original discovery and methods reported for the isolation of lignans from Wikstroemia indica and related species.

Plant Material Collection and Preparation

-

Collection: The roots of Wikstroemia indica are collected and authenticated by a qualified botanist.

-

Preparation: The collected plant material is air-dried in the shade and then coarsely powdered using a mechanical grinder.

Extraction

-

The powdered roots of Wikstroemia indica are subjected to exhaustive extraction with methanol (MeOH) at room temperature.

-

The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

The crude methanolic extract is subjected to a series of chromatographic separations to isolate this compound.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield respective fractions.

-

Column Chromatography: The ethyl acetate fraction, typically rich in lignans, is subjected to column chromatography over silica gel.

-

Elution Gradient: The column is eluted with a gradient of increasing polarity, commonly a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light or with a suitable staining reagent.

-

Further Purification: Fractions containing the compound of interest are pooled and subjected to further purification steps, such as preparative TLC or repeated column chromatography, until a pure compound is obtained.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry of the molecule. The structure of this compound was established as 8(R), 8'(R)-4,4',8'-trihydroxy-3,3'-dimethoxylignan-olid(9, 9') based on spectroscopic evidence and comparison with its enantiomer.[1]

Quantitative Data

Spectroscopic Data

While the original 1979 publication does not provide detailed NMR data in its abstract, subsequent studies on nortrachelogenin and related lignans have characterized their spectra. The following is a representative summary of expected spectroscopic features.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and protons of the butyrolactone ring. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, methoxy carbons, and aliphatic carbons of the lignan skeleton. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound. |

| IR Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |

Visualizations

Experimental Workflow

References

- 1. This compound, a new pharmacologically active lignan from Wikstroemia indica [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new pharmacologically active lignan from Wikstroemia indica. [agris.fao.org]

- 3. scilit.com [scilit.com]

- 4. (+)Nortrachelogenin, a new pharmacologically active lignan from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lignans from the roots of Wikstroemia indica and their DPPH radical scavenging and nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Lignans from the root of Wikstroemia indica and their cytotoxic activity against PANC-1 human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nortrachelogenin | C20H22O7 | CID 394846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of (+)-Nortrachelogenin

For Researchers, Scientists, and Drug Development Professionals

(An In-Depth Technical Guide on (+)-Nortrachelogenin) . This guide provides a comprehensive overview of the physicochemical properties of this compound, a bioactive lignan found in various plant species. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Data Summary

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are derived from experimental measurements, others are computational estimations and should be regarded as such.

| Property | Value | Source/Method |

| Molecular Formula | C₂₀H₂₂O₇ | Mass Spectrometry |

| Molecular Weight | 374.38 g/mol | Mass Spectrometry |

| Appearance | Solid, Powder | Visual Inspection |

| Purity | >97% | HPLC |

| Boiling Point | 609.20 °C (estimated) | Computational Prediction |

| Water Solubility | 2515 mg/L at 25 °C (estimated) | Computational Prediction |

| LogP (o/w) | 0.920 (estimated) | Computational Prediction |

| XlogP3-AA | 2.50 (estimated) | Computational Prediction |

| Melting Point | Not available | - |

| pKa | Not available | - |

| Specific Rotation | Not available | - |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of natural products like this compound are outlined below. These are generalized methods that can be adapted for specific laboratory settings.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dried, powdered this compound is packed into a capillary tube (one end sealed) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the sample.

Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption and bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and biological activity.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

Specific Rotation Measurement

Specific rotation is a fundamental property of chiral molecules like this compound and is used to determine their enantiomeric purity and confirm their absolute configuration.

Methodology: Polarimetry

-

Sample Preparation: A solution of this compound is prepared at a known concentration in a suitable solvent.

-

Measurement: The optical rotation of the solution is measured using a polarimeter. The instrument passes plane-polarized light through the sample, and the angle of rotation is measured.

-

Calculation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the polarimeter cell in decimeters, and c is the concentration of the solution in g/mL. The temperature and wavelength of the light source (typically the sodium D-line at 589 nm) are also recorded.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit various biological activities, including anticancer effects. One of its key mechanisms of action is the inhibition of the Akt signaling pathway, which is a crucial pathway for cell survival and proliferation.

Caption: Inhibition of the Akt signaling pathway by this compound.

Experimental Workflows

The isolation and purification of this compound from its natural sources, such as Wikstroemia indica, is a critical step for its study and development. A general workflow for this process is depicted below.

Caption: General workflow for the isolation of this compound.

The Pharmacognosy of (+)-Nortrachelogenin: A Technical Guide for Researchers

An In-depth Examination of the Botanical Sources, Phytochemistry, and Biological Activity of a Promising Bioactive Lignan

Abstract

(+)-Nortrachelogenin is a dibenzylbutyrolactone lignan found in various plant species, exhibiting a range of significant pharmacological activities. This technical guide provides a comprehensive overview of the pharmacognosy of plants containing this compound, designed for researchers, scientists, and professionals in drug development. It covers the botanical sources, detailed methodologies for extraction and analysis, quantitative data, and a review of its biological effects, with a focus on its molecular mechanisms and signaling pathways.

Introduction to this compound

This compound is a naturally occurring lignan, a class of polyphenolic compounds derived from the dimerization of two coniferyl alcohol monomers[1]. Lignans are widely distributed in the plant kingdom and are known for their diverse biological activities, including antitumor, anti-inflammatory, and antioxidant effects[1][2]. This compound, specifically, has been isolated from several medicinal plants and has demonstrated notable effects on the central nervous system and potent anti-cancer properties[][4]. Its chemical structure is 8(R),8'(R)-4,4',8'-trihydroxy-3,3'-dimethoxylignan-olid(9,9')[4]. This document synthesizes the current knowledge on this compound, presenting it in a manner that is both accessible and actionable for scientific application.

Botanical Sources

This compound has been identified in a select number of plant species, often within specific tissues. The primary reported sources are from the Thymelaeaceae and Apocynaceae families. While the broader lignan "nortrachelogenin" has been found in other plants like Scots Pine (Pinus sylvestris), the specific (+)-isomer has been characterized in the following species[5].

| Plant Species | Family | Common Name | Plant Part(s) Containing the Compound |

| Wikstroemia indica C.A. Meyer | Thymelaeaceae | Indian Stringbush | Not specified, likely whole plant or aerial parts |

| Trachelospermum jasminoides (Lindl.) Lem. | Apocynaceae | Star Jasmine | Leaves and Stems |

| Passerina vulgaris | Thymelaeaceae | Gonnabos | Not specified |

| Trachelospermum asiaticum | Apocynaceae | Asiatic Jasmine | Not specified |

Pharmacognostical Studies: Methodology and Protocols

The study of this compound involves a multi-step process from raw plant material to a purified, characterized compound. This section details the common experimental protocols used in its extraction, isolation, and analysis.

Extraction and Isolation

The extraction of lignans, including this compound, is a critical first step that influences the final yield and purity. Lignans are typically lipophilic, guiding the choice of solvents[1].

General Protocol for Lignan Extraction:

-

Sample Preparation : The plant material (e.g., leaves, stems) is air-dried and ground into a fine powder to increase the surface area for solvent penetration.

-

Extraction : Maceration or Soxhlet extraction are commonly employed.

-

Solvent Choice : A mixture of water and alcohol (e.g., 70-100% ethanol or methanol) is frequently used for lignan extraction[1]. Sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can also be used for fractionation.

-

Procedure : For maceration, the powdered plant material is soaked in the chosen solvent for a period of 24-72 hours with occasional agitation. The process is often repeated multiple times to ensure exhaustive extraction.

-

-

Filtration and Concentration : The resulting mixture is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification : The crude extract is subjected to chromatographic techniques for the isolation of pure this compound.

-

Column Chromatography : Silica gel or Sephadex columns are used with a gradient solvent system (e.g., chloroform-methanol) to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is often used as a final purification step to obtain the compound at high purity.

-

Phytochemical Analysis and Characterization

Once isolated, the compound's structure and purity are confirmed using various analytical techniques.

Qualitative Analysis:

-

Thin-Layer Chromatography (TLC) : Used for preliminary identification and to monitor the progress of column chromatography.

-

Spectroscopic Methods :

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.

-

Quantitative Analysis:

-

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a UV or MS detector is the standard method for quantifying the amount of this compound in a plant extract. A calibration curve is generated using a pure standard of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can also be used for quantification, particularly after derivatization of the compound to increase its volatility[5].

Biological Activity and Signaling Pathways

This compound and its enantiomer have been shown to possess significant biological activities, with anti-cancer and anti-inflammatory effects being the most prominent.

Anti-Cancer Activity: TRAIL Sensitization in Prostate Cancer

Studies have shown that nortrachelogenin (NTG) is a potent sensitizer of prostate cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis[7][8]. TRAIL is a promising anti-cancer agent because it can selectively induce cell death in cancer cells[7].

The mechanism involves the inhibition of the pro-survival Akt signaling pathway. NTG treatment was found to inhibit the activation of Akt, a key kinase that promotes cell survival by blocking apoptosis[7]. By inhibiting Akt, NTG allows the pro-apoptotic signals from TRAIL to dominate, leading to caspase activation and cell death. Importantly, this effect was not observed in non-malignant prostate cells, suggesting a degree of cancer-specificity[7].

Anti-Inflammatory and CNS Effects

-

Anti-inflammatory Action : In a carrageenan-induced paw edema model in mice, Nortrachelogenin significantly reduced the expression of pro-inflammatory mediators, including interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and prostaglandin E2 (PGE2)[]. This suggests its potential as a lead compound for developing anti-inflammatory drugs.

-

Central Nervous System (CNS) Depression : Early studies on this compound isolated from Wikstroemia indica reported that it produces a dose-dependent depression of spontaneous motor activity in rabbits when administered intravenously or intracerebroventricularly[][4]. This indicates that the compound can cross the blood-brain barrier and interact with neural pathways[].

Future Perspectives and Conclusion

This compound stands out as a lignan with significant therapeutic potential, particularly in oncology and inflammatory diseases. The current body of research provides a strong foundation for its further development. However, several areas require additional investigation:

-

Quantitative Surveys : There is a need for more extensive quantitative analysis of this compound across a wider range of plant species to identify high-yielding, sustainable sources.

-

Pharmacokinetics : Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential for its progression towards clinical trials.

-

Mechanism of Action : While the inhibition of the Akt pathway is a key finding, further research is needed to identify other potential molecular targets and to fully elucidate its CNS depressant effects.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new pharmacologically active lignan from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nortrachelogenin | C20H22O7 | CID 394846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Initial Bioactivity Screening of (+)-Nortrachelogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nortrachelogenin is a dibenzylbutyrolactone lignan that has garnered significant interest in the scientific community due to its diverse pharmacological activities. Isolated from various plant species, including Wikstroemia indica and Pinus sylvestris, this natural compound has demonstrated a range of biological effects, from central nervous system modulation to potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from initial bioactivity screenings of this compound across various experimental models.

| Bioactivity | Assay/Model | Test System | Concentration/Dose | Observed Effect | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema | Mice | 100 mg/kg (intraperitoneal) | 53% reduction in paw edema at 3 hours and 50% at 6 hours. | [1] |

| Lipopolysaccharide (LPS)-stimulated macrophages | Murine J774 macrophages | - | Inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) production. | [1][2] | |

| Anti-fibrotic | Bleomycin-induced dermal fibrosis | Mice | - | Reduction in bleomycin-induced skin thickness and >50% reduction in the expression of collagens COL1A1, COL1A2, and COL3A1. | [3] |

| IL-4 and IL-13 stimulated macrophages | Murine J774 macrophages | 10 µM | 94.9 ± 2.4% inhibition of arginase 1 expression. | [3] | |

| Anti-cancer | TRAIL-induced apoptosis | Prostate cancer cells | - | Sensitizes prostate cancer cells to TRAIL-induced apoptosis. | [4][5] |

| Anti-plasmodial | In vitro anti-plasmodial assay | Plasmodium falciparum (D6 strain) | IC50 = 14.50 µg/mL | Moderate anti-plasmodial activity. | [6] |

| Central Nervous System | Gross behavioral observation | Rabbits | - | Depression of the central nervous system. | [4] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This in vivo model is a classical method for evaluating the acute anti-inflammatory activity of a compound.

Protocol:

-

Male BALB/c mice are used for the experiment.

-

A solution of this compound (100 mg/kg) is administered intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like dexamethasone (2 mg/kg).

-

After a specified pre-treatment time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce localized inflammation and edema.

-

The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 6 hours) after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of paw edema is calculated for the treated groups relative to the control group.[1]

Bleomycin-Induced Dermal Fibrosis in Mice

This model is utilized to assess the anti-fibrotic potential of a substance by inducing skin fibrosis.

Protocol:

-

Daily subcutaneous injections of bleomycin are administered to a shaved area on the backs of mice for a set period (e.g., 4 weeks) to induce dermal fibrosis. A control group receives saline injections.

-

Concurrently, the experimental group receives daily administration of this compound.

-

At the end of the treatment period, the mice are euthanized, and skin samples are collected from the treated area.

-

Dermal thickness is measured histologically.

-

The expression levels of key fibrotic markers, such as COL1A1, COL1A2, and COL3A1, are quantified using methods like quantitative PCR (qPCR).[3][7]

Sensitization to TRAIL-Induced Apoptosis in Prostate Cancer Cells

This in vitro assay determines the ability of a compound to enhance the apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in cancer cells.

Protocol:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3) are cultured under standard conditions.

-

Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Following pre-treatment, the cells are exposed to a sub-lethal concentration of TRAIL.

-

Cell viability is assessed using assays such as the MTT assay or by quantifying apoptosis through methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

-

The synergistic effect of this compound and TRAIL is determined by comparing the level of apoptosis in cells treated with the combination versus those treated with each agent alone.[4][5]

Signaling Pathways and Experimental Workflows

Inhibition of the Akt Signaling Pathway

This compound has been shown to sensitize prostate cancer cells to TRAIL-induced apoptosis by inhibiting the pro-survival Akt signaling pathway.[4][8]

Caption: Inhibition of the Akt signaling pathway by this compound.

Experimental Workflow for In Vivo Anti-inflammatory Assay

The following diagram illustrates the workflow for the carrageenan-induced paw edema model.

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Workflow for In Vitro Apoptosis Sensitization Assay

This diagram outlines the process for evaluating the pro-apoptotic synergy of this compound with TRAIL.

Caption: Workflow for the in vitro TRAIL-induced apoptosis sensitization assay.

Conclusion

The initial bioactivity screenings of this compound reveal a compound with significant therapeutic potential. Its demonstrated anti-inflammatory, anti-fibrotic, and cancer-sensitizing properties warrant further investigation. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and drug development professionals aiming to explore the full pharmacological profile of this promising natural product. Future studies should focus on elucidating the detailed molecular mechanisms underlying its diverse bioactivities, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in more advanced preclinical models.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.abo.fi [research.abo.fi]

- 6. researchgate.net [researchgate.net]

- 7. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 8. researchgate.net [researchgate.net]

natural sources of (+)-Nortrachelogenin and its derivatives

An In-depth Technical Guide to the Natural Sources of (+)-Nortrachelogenin and Its Derivatives

Introduction

This compound is a pharmacologically active dibenzylbutyrolactone lignan, a class of polyphenols found widely in the plant kingdom.[1][2] Lignans are formed by the dimerization of two coniferyl alcohol residues and are precursors to mammalian enterolignans, which have various health-promoting effects.[3] this compound, also known as wikstromol, and its derivatives have garnered significant interest from researchers due to their diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[2][4][5] This technical guide provides a comprehensive overview of the , detailed experimental protocols for their isolation, and a summary of quantitative data.

Natural Sources

This compound and its glycosidic derivatives have been isolated from a variety of plant species. The primary sources identified in scientific literature are detailed below.

Primary Plant Sources:

-

Wikstroemia indica : This plant, belonging to the Thymelaeaceae family, is a notable source from which this compound was first isolated and structurally characterized.[1][6]

-

Trachelospermum asiaticum : The stems of this plant from the Apocynaceae family have been shown to contain this compound along with its derivatives, trachelogenin, nortracheloside, and tracheloside.[7][8]

-

Pinus species (Pine trees) : Various pine species are rich sources of lignans, particularly in their knotwood.[5] this compound has been identified in the knot and branch heartwood of Scots Pine (Pinus sylvestris) and in the stemwood of Red Pine (Pinus resinosa).[5] Knotwood is considered one of the most abundant natural sources of lignans.[5]

-

Passerina vulgaris : This organism is also reported to contain Nortrachelogenin.[9]

Derivatives and Their Sources:

Several derivatives of Nortrachelogenin, primarily glycosides, have been isolated from plant sources.

-

Nortracheloside : This is a glycosidic derivative of Nortrachelogenin. It has been isolated from Trachelospermum asiaticum alongside its parent compound.[7][8]

-

Trachelogenin and Tracheloside : These related lignans are also found in significant amounts in Trachelospermum asiaticum.[7][8]

Quantitative Data

The yield of this compound and its derivatives can vary significantly depending on the plant source, the specific part of the plant used, and the extraction method employed. The following table summarizes available quantitative data from the literature.

| Compound | Plant Source | Plant Part | Yield | Reference |

| This compound | Trachelospermum asiaticum | Roots | 25.0 mg | [7] |

| Nortracheloside | Trachelospermum asiaticum | Roots | 128.2 mg | [7] |

| Trachelogenin | Trachelospermum asiaticum | Roots | 94.6 mg | [7] |

| Tracheloside | Trachelospermum asiaticum | Roots | Not specified | [8] |

Note: The yields for Trachelospermum asiaticum were obtained from 696.8 g of dried roots.[8]

Experimental Protocols

The isolation and characterization of this compound and its derivatives involve a multi-step process, including sample preparation, extraction, purification, and structural analysis.

Sample Preparation

Proper preparation of the plant material is a critical first step.[7]

-

Collection and Identification : The plant material must be correctly identified botanically. Voucher specimens should be prepared and stored for future reference.[7]

-

Drying and Grinding : The collected plant parts (e.g., roots, stems, knotwood) are typically air-dried or oven-dried at a low temperature to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The choice of solvent and extraction method is crucial for maximizing the yield of lignans.[7]

-

Solvent Selection :

-

Aqueous ethanol or methanol (typically 70-100%) are most commonly used for extracting lignans and their glycosides.[7]

-

Sequential extraction is often recommended, starting with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds (defatting).[7][10] This is followed by extraction with a more polar solvent such as ethanol, methanol, or acetone to isolate the lignans.[10]

-

-

Extraction Methods :

-

Maceration : The powdered plant material is soaked in the chosen solvent for an extended period (e.g., 3 days) at room temperature, often with occasional agitation.[8]

-

Soxhlet Extraction : This method provides a more exhaustive extraction using a continuous flow of fresh, warm solvent.

-

Ultrasound-Assisted Extraction (UAE) : Sonication can be used to enhance extraction efficiency by disrupting plant cell walls.[5]

-

Hydrolysis : For some plant matrices where lignans exist as complex glycosides or esters (e.g., secoisolariciresinol diglucoside in flaxseed), an additional step of acidic, alkaline, or enzymatic hydrolysis may be necessary to release the aglycones.[7][11]

-

Isolation and Purification

Crude extracts are complex mixtures requiring further separation and purification to isolate the target compounds.

-

Solvent Partitioning : The crude extract is often partitioned between immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol, and water) to achieve a preliminary separation of compounds based on their polarity.[8] Lignans typically concentrate in the ethyl acetate and n-butanol fractions.[8]

-

Chromatographic Techniques :

-

Flash Chromatography : This is a common method for the preparative separation and isolation of pure lignans from raw or fractionated extracts.[5][10] A stationary phase like silica gel or HP-20 resin is used with a gradient of mobile phase solvents.[8]

-

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly on reversed-phase columns (e.g., C18), is the technique of choice for the final purification, detection, and quantification of lignans.[7][10] The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak resolution for compounds with hydroxyl groups.[7]

-

Thin-Layer Chromatography (TLC) : TLC is a valuable tool for screening extracts and monitoring the progress of purification steps.[10]

-

Structural Characterization

Once isolated, the structure of the compounds is determined using various spectroscopic methods.

-

Mass Spectrometry (MS) : Used to determine the molecular weight and elemental composition of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for identifying lignan derivatives.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for elucidating the detailed chemical structure and stereochemistry of the isolated lignans.[5]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from a plant source.

References

- 1. This compound, a new pharmacologically active lignan from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. (+)Nortrachelogenin, a new pharmacologically active lignan from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Nortrachelogenin | C20H22O7 | CID 394846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of (+)-Nortrachelogenin Analogs: A Technical Guide to a New Frontier in Drug Discovery

For Immediate Release

A deep dive into the structural elucidation, synthesis, and biological activity of novel (+)-Nortrachelogenin analogs reveals a promising new class of therapeutic agents. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of these compounds, from their intricate molecular architecture to their potent effects on cellular signaling pathways.

This whitepaper details the synthesis and characterization of a series of novel this compound analogs, presenting key quantitative data on their biological activity. Detailed experimental protocols and visualizations of relevant signaling pathways are provided to facilitate further research and development in this exciting area of medicinal chemistry.

Quantitative Analysis of Novel this compound Analogs

A series of novel lignan derivatives were semisynthesized from the natural dibenzylbutyrolactones bursehernin and matairesinol dimethyl ether, compounds structurally related to this compound. These new analogs were evaluated for their antiestrogenic activity, a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values for the most potent compounds against E2-induced estrogen receptor element (ERE)-luciferase activity are summarized below.

| Compound | Description | IC50 (µM)[1] |

| 1 | Bursehernin | 15.3 ± 1.2 |

| 7 | Derivative of Bursehernin | 18.2 ± 1.5 |

| 9 | Derivative of Bursehernin | 10.5 ± 0.9 |

| 11 | Derivative of Dimethyl Ether Matairesinol | 12.8 ± 1.1 |

| 13 | Derivative of Dimethyl Ether Matairesinol | 19.5 ± 2.3 |

| 14 | Derivative of Dimethyl Ether Matairesinol | 0.16 ± 0.02 |

Structural Elucidation and Spectroscopic Characterization

The structures of the synthesized this compound analogs were confirmed using a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2] These methods are fundamental to the unambiguous determination of the molecular structure of novel compounds.

Key Spectroscopic Techniques Employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Used to determine the number and connectivity of hydrogen atoms in a molecule, providing crucial information about the carbon skeleton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the carbon framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compounds.

While detailed spectral data for each novel analog is extensive, the characterization process confirms the successful synthesis of the derivatives as designed.

Experimental Protocols

The following protocols provide a detailed methodology for the semisynthesis of the novel this compound analogs.

General Procedure for Demethylation

To a solution of the corresponding methoxylated lignan in 5 mL of dry dichloromethane (DCM), under an argon atmosphere at 0 °C, boron tribromide (BBr₃; 1 M solution in DCM, 1.5–5.0 equivalents) was added dropwise. Upon complete addition of BBr₃, the reaction mixture was stirred at 0 °C for 1 hour. After this time, it was allowed to warm to room temperature for 18 hours. The mixture was then cooled to 0 °C and carefully quenched with 15 mL of water. It was repeatedly extracted with ethyl acetate (3 x 15 mL), and the combined organic layers were dried over anhydrous magnesium sulfate.[1]

General Procedure for Methylenedioxy Deprotection

To a stirred suspension of anhydrous aluminum chloride (AlCl₃; 5 equivalents) in 3 mL of dry DCM at 0 °C under an argon atmosphere, 20 mg of the corresponding lignan in 2 mL of dry DCM was added. The reaction mixture was maintained at 0 °C for 1 hour and then stirred at room temperature for 18 hours. The mixture was cooled to 0 °C and carefully quenched with 15 mL of water. It was then repeatedly extracted with ethyl acetate (3 x 15 mL), and the organic layers were collected and dried over anhydrous magnesium sulfate.[1]

Mechanism of Action: Inhibition of the Akt Signaling Pathway

This compound and its analogs have been shown to exert their biological effects, at least in part, through the inhibition of the Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates the proposed mechanism of action, highlighting the key points of intervention by this compound analogs.

References

A Theoretical Exploration of (+)-Nortrachelogenin: A Quantum Chemical Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical framework for the quantum chemical analysis of (+)-Nortrachelogenin, a lignan with noted pharmacological activity.[1] Due to the current absence of published computational studies specifically on this compound, this document presents a prospective research plan, detailing the proposed methodologies and expected outcomes. The data herein is illustrative, providing a roadmap for future in-silico investigations to elucidate the structural, spectroscopic, and electronic properties of this compound.

Introduction to this compound and the Role of Computational Chemistry

This compound is a naturally occurring lignan isolated from Wikstroemia indica.[1] Its structure has been established through spectroscopic methods, revealing a complex stereochemistry that is crucial to its biological function.[1] Understanding the three-dimensional structure, electronic properties, and reactivity of this compound at a quantum mechanical level can provide profound insights for drug design and development.[2][3]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular properties with high accuracy.[4][5][6] These methods allow for the detailed investigation of molecular geometries, vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic characteristics such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP).[7][8]

This guide proposes a computational protocol to thoroughly characterize this compound, providing a foundational dataset for understanding its chemical behavior and potential interactions with biological targets.

Proposed Computational Methodology

The following section details a robust computational workflow for the quantum chemical investigation of this compound.

Molecular Structure and Optimization

The initial step involves obtaining the 3D coordinates of this compound. This can be achieved by utilizing its known chemical structure from databases like PubChem (CID 394846)[9] and performing an initial conformational search using molecular mechanics. The lowest energy conformer would then be subjected to full geometry optimization using DFT.

Table 1: Proposed Quantum Chemical Calculation Parameters

| Parameter | Specification | Rationale |

| Software | Gaussian 16, ORCA, or similar | Widely used and validated quantum chemistry software packages. |

| Method | Density Functional Theory (DFT) | Offers a good balance between accuracy and computational cost for molecules of this size.[6] |

| Functional | B3LYP | A popular hybrid functional known for its reliability in predicting geometries and spectroscopic properties of organic molecules. |

| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions, suitable for capturing the electronic structure of a molecule with heteroatoms and potential for hydrogen bonding. |

| Solvation Model | Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) - Water | To simulate the physiological environment and account for solvent effects on the molecular properties. |

Spectroscopic Property Prediction

Frequency calculations will be performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational modes can be compared with experimental data for structural validation.

Gauge-Independent Atomic Orbital (GIAO) calculations will be employed to predict the 1H and 13C NMR chemical shifts. Tetramethylsilane (TMS) will be used as the reference standard for theoretical chemical shift calculations.

To confirm the absolute configuration of this compound, the ECD spectrum will be simulated using time-dependent DFT (TD-DFT). The calculated spectrum will be compared with the experimental ECD spectrum.

Electronic Property Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

The MEP surface will be mapped to visualize the electron density distribution and identify the electrophilic and nucleophilic sites of the molecule. This is valuable for predicting intermolecular interactions.

Hypothetical Data Presentation

The following tables present examples of the quantitative data that would be generated from the proposed computational study.

Table 2: Hypothetical Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1-C2 | 1.54 |

| O1-C5 | 1.35 | |

| C7-C8 | 1.52 | |

| Bond Angle (°) | C1-C2-C3 | 110.5 |

| O1-C5-C6 | 121.0 | |

| Dihedral Angle (°) | H1-C1-C2-H2 | -60.2 |

Table 3: Hypothetical Vibrational Frequencies (Selected Modes)

| Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| 1 | O-H stretch (phenolic) | 3450 | ~3400 |

| 2 | C=O stretch (lactone) | 1750 | ~1760 |

| 3 | C-O stretch (ether) | 1250 | ~1270 |

| 4 | Aromatic C=C stretch | 1600 | ~1610 |

Table 4: Hypothetical 13C NMR Chemical Shifts (Selected Atoms, ppm)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C=O (lactone) | 178.5 | 177.9 |

| C-O (methoxy) | 56.2 | 55.8 |

| Aromatic C-O | 148.3 | 147.5 |

| Aromatic C-H | 115.1 | 114.6 |

Table 5: Hypothetical Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the logical connections between theoretical calculations and experimental data.

Caption: Proposed computational workflow for the quantum chemical analysis of this compound.

Caption: Logical relationship between theoretical predictions and experimental observables.

Conclusion

This technical guide has outlined a comprehensive, albeit prospective, quantum chemical study of this compound. The proposed DFT-based approach will enable the detailed characterization of its structural, spectroscopic, and electronic properties. The illustrative data and workflows presented herein provide a clear framework for researchers to undertake such an investigation. The insights gained from these computational studies would be invaluable for understanding the molecule's intrinsic properties, interpreting experimental data, and guiding future efforts in the development of new therapeutic agents based on the this compound scaffold.

References

- 1. This compound, a new pharmacologically active lignan from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. mdpi.com [mdpi.com]

- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. scispace.com [scispace.com]

- 9. Nortrachelogenin | C20H22O7 | CID 394846 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of (+)-Nortrachelogenin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nortrachelogenin is a bioactive lignan found in various plant species, notably in the roots and stems of Wikstroemia indica and in the knotwood of coniferous trees.[1] This compound has garnered significant interest within the scientific and pharmaceutical communities due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These biological effects are, in part, attributed to its ability to inhibit the Akt signaling pathway, a key regulator of cell survival and proliferation. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant material, tailored for research and drug development applications.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of lignans, including nortrachelogenin, from plant sources. The values presented are derived from various studies and may vary depending on the specific plant material, extraction method, and purification strategy employed.

Table 1: Extraction Yields of Lignans from Plant Material

| Plant Material | Extraction Method | Solvent System | Yield of Crude Extract (% of dry weight) | Reference |

| Wikstroemia indica roots | Maceration | Dichloromethane (CH2Cl2) | Not specified | [2] |

| Wikstroemia indica roots | Maceration | Ethyl Acetate | Not specified | [3] |

| Wikstroemia trichotoma aerial parts | Ultrasonication & Maceration | Methanol (MeOH) | 18.7% | [4] |

| Coniferous Knotwood | Supercritical Fluid Extraction (SFC) | Carbon Dioxide/Methanol | Not specified | [5] |

Table 2: Purity and Yield of Nortrachelogenin After Purification

| Purification Step | Stationary Phase | Mobile Phase / Eluent | Purity of Nortrachelogenin | Yield of Nortrachelogenin | Reference |

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | Fraction dependent | Not specified | [4] |

| Preparative HPLC | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid | >95% | Not specified | [5] |

| Supercritical Fluid Chromatography (SFC) | DIOL column | Carbon Dioxide/Methanol with 0.1% Formic Acid | 98-99% | Not specified | [5] |

Experimental Protocols

Preparation of Plant Material

-

Collection and Identification: Collect the roots and stems of Wikstroemia indica. Ensure proper botanical identification of the plant material.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle. Alternatively, use a plant drying oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended to increase the surface area for efficient extraction.

Extraction of this compound

This protocol describes a solvent extraction method, which is a common and effective technique for isolating lignans.

-

Maceration:

-

Place 1 kg of the powdered plant material in a large glass container with a lid.

-

Add 5 L of 95% ethanol to the container, ensuring the entire plant material is submerged.

-

Seal the container and let it stand at room temperature for 72 hours with occasional shaking.

-

-

Filtration and Concentration:

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature of 40-50°C. This will yield a dark, viscous crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in 1 L of distilled water.

-

Perform liquid-liquid partitioning sequentially with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L) in a separatory funnel.

-

Collect the ethyl acetate fraction, which will contain the lignans of interest, including this compound.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and then evaporate the solvent to dryness to obtain the ethyl acetate extract.

-

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound to achieve high purity.

-

Column Preparation:

-

Pack a glass column (e.g., 5 cm diameter, 50 cm length) with silica gel (100-200 mesh) using a slurry packing method with n-hexane.

-

-

Sample Loading:

-

Dissolve the dried ethyl acetate extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then carefully load the dried silica gel with the adsorbed extract onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, v/v).

-

Collect fractions of 50-100 mL and monitor the separation by Thin Layer Chromatography (TLC).

-

-

Fraction Analysis:

-

Spot the collected fractions on a TLC plate (silica gel 60 F254) and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

-

Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound with an Rf value corresponding to that of a this compound standard.

-

Evaporate the solvent from the pooled fractions to obtain a semi-purified nortrachelogenin-rich fraction.

-

For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended.

-

System Preparation:

-

Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm particle size).

-

Prepare the mobile phase consisting of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). Degas the solvents before use.

-

-

Sample Preparation:

-

Dissolve the semi-purified nortrachelogenin-rich fraction in a minimal amount of the mobile phase (initial conditions) and filter it through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Set a flow rate of 10-20 mL/min.

-

Use a gradient elution program, for example:

-

0-10 min: 30% B

-

10-40 min: Linear gradient from 30% to 70% B

-

40-45 min: 70% B

-

45-50 min: Linear gradient from 70% to 30% B (column re-equilibration)

-

-

Monitor the elution at a wavelength of 280 nm.

-

-

Fraction Collection:

-

Collect the peak corresponding to the retention time of this compound.

-

Combine the collected fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

-

-

Purity Assessment:

-

Assess the purity of the final product using analytical HPLC-UV and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

References

- 1. This compound, a new pharmacologically active lignan from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lignans from the root of Wikstroemia indica and their cytotoxic activity against PANC-1 human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lignans from the roots of Wikstroemia indica and their DPPH radical scavenging and nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Total Synthesis of (+)-Nortrachelogenin and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of the lignan natural product (+)-Nortrachelogenin and its stereoisomers. Lignans are a class of naturally occurring polyphenolic compounds with a wide range of biological activities, making their synthetic access a topic of significant interest in medicinal chemistry and drug development.

Introduction

Nortrachelogenin is a dibenzyl-γ-butyrolactone lignan. The natural product, this compound, has the (8R, 9R) or (trans) configuration. Its enantiomer, (-)-Nortrachelogenin, possesses the (8S, 9S) configuration. Additionally, two other stereoisomers with a cis relationship between the benzyl substituents at C8 and C9 exist. The stereoselective synthesis of these compounds is crucial for the investigation of their structure-activity relationships.

This document outlines a highly efficient and stereoselective synthetic route to both enantiomers of trans-Nortrachelogenin, starting from the readily available chiral pool starting material, malic acid. Furthermore, a potential synthetic strategy for the cis-stereoisomers is presented, based on established methodologies for related lignans.

Synthetic Strategy Overview

The core of the synthetic strategy for the trans-isomers of Nortrachelogenin involves a stereoselective double alkylation of a chiral malic acid derivative. This approach allows for the controlled installation of the two benzylic groups with the desired trans stereochemistry. The synthesis of this compound starts from (R)-malic acid, while (-)-Nortrachelogenin is synthesized from (S)-malic acid.

A proposed strategy for the synthesis of the cis-isomers involves the stereoselective reduction of a butenolide precursor, a method that has been successfully applied to the synthesis of other cis-2,3-dibenzyl-γ-butyrolactone lignans.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (-)-Nortrachelogenin, as reported by Sefkow (2001). The synthesis of the (+)-enantiomer follows a similar yield profile.

| Step | Reaction | Product | Yield (%) |

| 1 | Monoalkylation of Di-tert-butyl (S)-malate | Mono-O-benzyl-(S)-malate derivative | 75 |

| 2 | Dioxolanone formation | (S)-benzyl dioxolanone | 95 |

| 3 | Second Alkylation | Dibenzylated dioxolanone | 70 |

| 4 | Hydrolysis of Dioxolanone | Dibenzylated diol | 92 |

| 5 | Lactonization | Bis-O-benzyl-(-)-Nortrachelogenin | 98 |

| 6 | Deprotection (Hydrogenolysis) | (-)-Nortrachelogenin | 95 |

| Overall Yield | ~30 |

Experimental Protocols

I. Enantioselective Synthesis of (-)-Nortrachelogenin

This protocol is adapted from the work of Sefkow, M. J. Org. Chem.2001 , 66 (7), 2343–2349.

Step 1: Monoalkylation of Di-tert-butyl (S)-malate

-

Materials: Di-tert-butyl (S)-malate, 3,4-Bis(benzyloxy)benzyl bromide, Lithium hexamethyldisilazide (LHMDS), Tetrahydrofuran (THF), Saturated aqueous NH₄Cl.

-

Procedure:

-

A solution of di-tert-butyl (S)-malate (1.0 eq) and 3,4-bis(benzyloxy)benzyl bromide (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

LHMDS (1.0 M in THF, 1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the monoalkylated product.

-

Step 2: Dioxolanone formation

-

Materials: Monoalkylated product from Step 1, Pivalaldehyde, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

To a solution of the monoalkylated product (1.0 eq) in DCM at 0 °C is added pivalaldehyde (1.2 eq) followed by catalytic TFA.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The mixture is washed with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the dioxolanone, which is used in the next step without further purification.

-

Step 3: Second Alkylation

-

Materials: Dioxolanone from Step 2, 3,4-Bis(benzyloxy)benzyl bromide, LHMDS, THF.

-

Procedure:

-

A solution of the dioxolanone (1.0 eq) in anhydrous THF is cooled to -78 °C.

-

LHMDS (1.0 M in THF, 1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes.

-

A solution of 3,4-bis(benzyloxy)benzyl bromide (1.2 eq) in THF is added, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl and worked up as described in Step 1.

-

Purification by column chromatography provides the dibenzylated dioxolanone.

-

Step 4: Hydrolysis of Dioxolanone

-

Materials: Dibenzylated dioxolanone from Step 3, Aqueous HCl, Methanol.

-

Procedure:

-

The dibenzylated dioxolanone is dissolved in methanol, and aqueous HCl (1 M) is added.

-

The mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate.

-

The organic solution is washed with water and brine, dried, and concentrated to yield the diol.

-

Step 5: Lactonization

-

Materials: Diol from Step 4, p-Toluenesulfonic acid (p-TsOH), Benzene.

-

Procedure:

-

A solution of the diol (1.0 eq) and a catalytic amount of p-TsOH in benzene is heated to reflux with a Dean-Stark trap for 6 hours.

-

The reaction mixture is cooled, washed with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried and concentrated. Purification by chromatography affords Bis-O-benzyl-(-)-Nortrachelogenin.

-

Step 6: Deprotection (Hydrogenolysis)

-

Materials: Bis-O-benzyl-(-)-Nortrachelogenin from Step 5, Palladium on carbon (10% Pd/C), Ethyl acetate, Hydrogen gas.

-

Procedure:

-

A solution of the protected lignan in ethyl acetate is treated with 10% Pd/C.

-

The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give (-)-Nortrachelogenin.

-

II. Enantioselective Synthesis of this compound

The synthesis of this compound is achieved by following the same six-step procedure as for the (-)-enantiomer, with the exception of using di-tert-butyl (R)-malate as the starting material in Step 1.

III. Proposed Synthesis of cis-Nortrachelogenin Stereoisomers

A potential route to the cis-stereoisomers can be adapted from methodologies developed for other cis-lignan syntheses. One such approach involves the stereoselective reduction of a suitable butenolide precursor.

Key Transformation:

-

Stereoselective Hydrogenation: A 2,3-dibenzylidene-γ-butyrolactone can be subjected to catalytic hydrogenation. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction of the exocyclic double bonds, potentially favoring the formation of the cis product. For example, hydrogenation over a palladium catalyst can lead to the cis isomer.

Visualizations

Caption: Synthetic pathway for trans-Nortrachelogenin.

Caption: Proposed route to cis-Nortrachelogenin.

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times. The proposed synthesis for the cis-isomers is a conceptual outline and may require optimization.

Application Notes and Protocols for (+)-Nortrachelogenin Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction